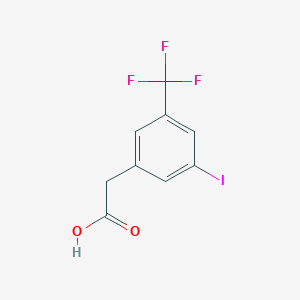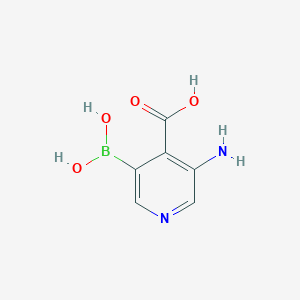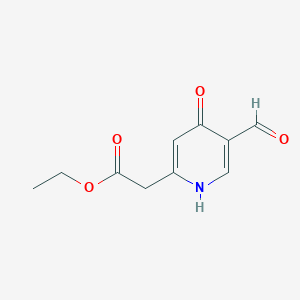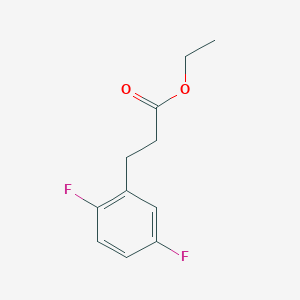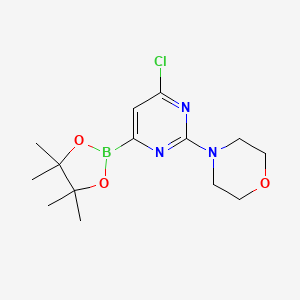
3-Chloro-5-methoxy-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methoxy-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and methoxy groups in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-5-methoxy-1,2,4-triazine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dioxane or dichloroethane and a base like sodium carbonate . The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Chloro-5-methoxy-1,2,4-triazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chlorine atom in the triazine ring is particularly reactive and can be replaced by other nucleophiles such as amines, thiols, and alkoxides .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines and thiols are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups into the triazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazines with potential biological activity .
科学的研究の応用
3-Chloro-5-methoxy-1,2,4-triazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-5-methoxy-1,2,4-triazine varies depending on its application. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it targets specific molecular pathways involved in cell proliferation and apoptosis .
類似化合物との比較
3-Chloro-5-methoxy-1,2,4-triazine can be compared with other triazine derivatives such as:
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with different reactivity due to the presence of an additional chlorine atom.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains two methoxy groups, which influence its chemical properties and reactivity.
2,4,6-Triamino-1,3,5-triazine (Melamine): Widely used in the production of resins and plastics, with different applications compared to this compound.
The unique combination of chlorine and methoxy groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C4H4ClN3O |
|---|---|
分子量 |
145.55 g/mol |
IUPAC名 |
3-chloro-5-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C4H4ClN3O/c1-9-3-2-6-8-4(5)7-3/h2H,1H3 |
InChIキー |
FNXRXBQTZOFONQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=NC(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


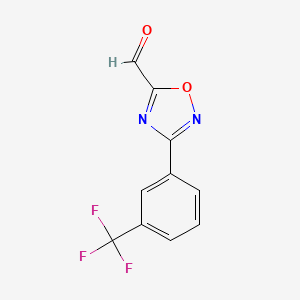
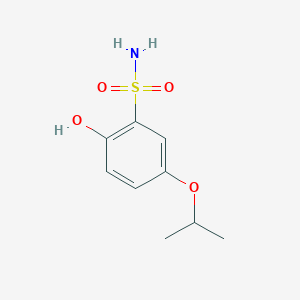

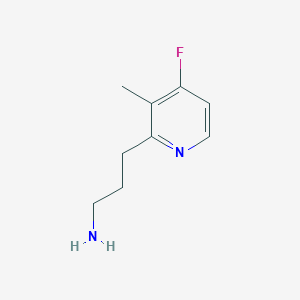
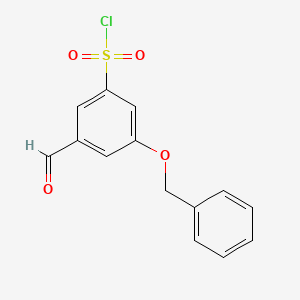
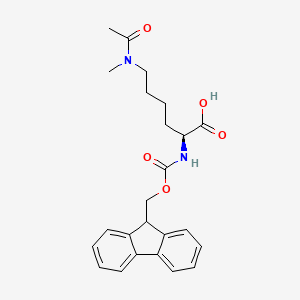
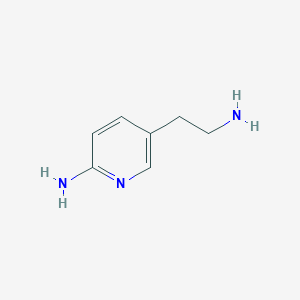

![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
